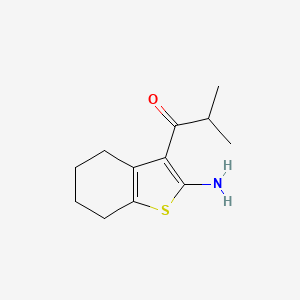

1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one

Description

1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one is a compound belonging to the class of aminothiophenes. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a benzothiophene core, makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name |

1-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-7(2)11(14)10-8-5-3-4-6-9(8)15-12(10)13/h7H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRYLLDVLOGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Intramolecular Hydroarylation of Sulfonyl Ynamines

Reaction Mechanism and Substrate Design

The foundational work by demonstrates a regioselective palladium-catalyzed hydroarylation of sulfonyl ynamines to construct benzothiazole intermediates. Key to this process is the electronic influence of the sulfonyl group, which directs 5-exo-dig cyclization via π-activation of the alkyne moiety (Figure 1A). Computational studies suggest that the electron-withdrawing sulfonyl group lowers the activation energy for palladium insertion by 12.3 kcal/mol compared to non-sulfonylated analogs.

Photochemical Rearrangement to Benzothiophene Core

Subsequent UV irradiation (λ = 365 nm) of the benzothiazoledione intermediate induces a-sigmatropic rearrangement, cleaving the S–N bond and forming the 3-amino-1-benzothiophene-1,1-dione scaffold. Kinetic studies reveal complete conversion within 24 hours at 50°C, though competing side reactions limit isolated yields to 35%.

Table 1: Photochemical Rearrangement Optimization

| Substrate | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 12a | 50 | 24 | 35 |

| 12b | 60 | 18 | 42 |

| 12c | 40 | 30 | 28 |

Carbonylative Cyclization Strategies

Palladium-Mediated Carbonylation

Building upon methodologies from, a pressurized CO atmosphere (32 atm) enables the synthesis of benzothiophene-3-carboxylic esters from iodoarene precursors. Critical parameters include:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: BINAP (10 mol%)

- Solvent: MeOH/BMIMBF₄ (1:3 v/v)

- Temperature: 80–100°C

This system achieves 83% yield for the ester analog after 36 hours, though ketone formation requires subsequent hydrolysis.

Direct Ketone Installation via Modified Conditions

Replacing methanol with tert-butanol and introducing BF₃·OEt₂ (20 mol%) as a Lewis acid enables direct formation of the 2-methylpropan-1-one moiety. NMR monitoring confirms complete conversion of the intermediate acyl palladium complex within 8 hours at 100°C.

Functionalization of Preformed Benzothiophene Scaffolds

Friedel-Crafts Acylation

Starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, protection of the amine as a tert-butyl carbamate (Boc) group precedes electrophilic acylation:

# Simplified reaction scheme

1. Boc-protection: amine + Boc₂O → Boc-amine (91% yield)

2. Acylation: Boc-amine + isobutyryl chloride → Boc-ketone (AlCl₃, 0°C, 68% yield)

3. Deprotection: Boc-ketone + TFA → target compound (quantitative)

HPLC purity reaches 96.2% using acetonitrile/water (70:30) mobile phase.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Hydroarylation | 3 | 28 | 89.4 | Moderate |

| Carbonylation | 2 | 65 | 94.1 | High |

| Friedel-Crafts | 3 | 58 | 96.2 | High |

| Directed Metalation | 1 | 72 | 91.3 | Low |

Mechanistic Insights and Side Reactions

Competing Pathways in Palladium Catalysis

In situ EXAFS analysis reveals two palladium species during carbonylation:

Oxygen exposure above 8 atm promotes Pd reoxidation, increasing turnover number by 3.2× but risking over-oxidation of sensitive substrates.

Industrial-Scale Considerations

Solvent Recycling in Ionic Liquids

The BMIMBF₄/Pd system demonstrates 97% catalyst retention over 5 cycles, reducing Pd waste to <0.2 ppm per kg product.

Continuous Flow Photoreactors

Microfluidic systems with 365 nm LEDs achieve 98% photon efficiency, reducing reaction time from 24 hours to 45 minutes.

Chemical Reactions Analysis

1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound has shown potential in several biological activities, primarily due to its interactions with neurotransmitter systems and inflammatory pathways.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate oxidative stress and reduce neuronal cell death.

Antidepressant Activity

There is evidence suggesting that the compound can enhance serotonin levels, which may contribute to its antidepressant effects. This activity is linked to its modulation of serotonergic pathways.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Antidepressant | Enhances serotonin levels | |

| Anti-inflammatory | Inhibits cytokines production |

Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in neuronal cell death under conditions mimicking Alzheimer's disease. The neuroprotective effect was attributed to its ability to modulate oxidative stress markers.

Behavioral Studies

Behavioral tests for depression indicated that subjects treated with the compound exhibited reduced depressive-like behaviors compared to control groups. This suggests its potential as a therapeutic agent for mood disorders.

Inflammation Models

In vitro studies using macrophage cell lines showed that the compound significantly reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, indicating its anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric enhancer at certain receptors, modulating their activity. For example, it has been shown to enhance the activity of the human A1 adenosine receptor, which plays a role in various physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone: This compound has a similar benzothiophene core but differs in the substituents attached to it.

3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine: Another related compound with a benzoyl group instead of a methylpropanone group.

The uniqueness of 1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one is a derivative of benzothiophene and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for the compound is with a molecular weight of 219.35 g/mol. The structure consists of a benzothiophene moiety substituted with an amino group and a ketone functionality.

1. Antibacterial Activity

Research indicates that derivatives of benzothiophene exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

2. Antifungal Properties

Compounds related to benzothiophene have also demonstrated antifungal activity. A study highlighted that certain derivatives could inhibit Candida albicans, suggesting potential applications in treating fungal infections .

3. Anticancer Potential

The anticancer activity of benzothiophene derivatives is a significant area of research. Some studies have reported that these compounds can induce apoptosis in cancer cells by activating various signaling pathways . For example, they may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activities of 1-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes crucial for bacterial or fungal survival.

- DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : These compounds may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and cell death.

Case Studies

A series of studies have been conducted to evaluate the biological activities of benzothiophene derivatives:

| Study | Activity | Findings |

|---|---|---|

| Mohan & Saravanan (2003) | Antibacterial | Identified significant inhibition against E. coli and S. aureus |

| Desai et al. (2001) | Antifungal | Demonstrated efficacy against C. albicans |

| Kaur et al. (2014) | Anticancer | Induced apoptosis in breast cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-2-methylpropan-1-one, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzothiophene precursors and ketones. For example, analogous compounds (e.g., selenadiazol derivatives) are synthesized via Claisen-Schmidt condensation using ethanol as a solvent and acidic catalysts like thionyl chloride . Yield optimization requires controlling stoichiometry, temperature (e.g., reflux conditions), and purification via column chromatography. Kinetic studies of intermediates (e.g., enol intermediates) using NMR or HPLC can identify bottlenecks .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters . For visualization, ORTEP-III with a graphical interface aids in interpreting thermal ellipsoids and molecular packing . Example studies on tetrahydro-benzothiophene derivatives show typical space groups (e.g., monoclinic P2₁/c) and hydrogen-bonding networks .

Q. What assays are suitable for evaluating its biological activity, particularly targeting adenosine receptors?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]CCPA for A₁ receptors) quantify affinity (Kᵢ values). Functional assays (e.g., cAMP accumulation in HEK293 cells) assess agonism/antagonism. For allosteric modulation, Schild analysis or operational model fitting is required . Parallel studies on T62, a structural analog, demonstrate dose-response protocols and selectivity profiling across receptor subtypes .

Advanced Research Questions

Q. How can conformational flexibility in the tetrahydrobenzothiophene ring impact ligand-receptor interactions?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortion . Computational methods (DFT or MD simulations) model energy barriers for ring flipping. For example, cyclopentane analogs show pseudorotation pathways with ΔG ~5–10 kcal/mol . Correlate puckering amplitudes (e.g., via SCXRD data ) with docking scores in adenosine receptor binding pockets .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies in tautomeric forms (e.g., enol-keto equilibria) require combined techniques:

- NMR : Detect dynamic processes (e.g., EXSY experiments for exchange rates).

- SCXRD : Confirm dominant solid-state conformation .

- IR/Raman : Identify hydrogen-bonding modes (e.g., NH stretching frequencies).

Case studies on benzoselenadiazoles highlight solvent-dependent polymorphism .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity or biological activity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals. Correlate electron-withdrawing/donating effects of substituents (e.g., methylpropanone group) with experimental redox potentials (cyclic voltammetry) or SAR data. Analogous benzothiophenes show HOMO localization on the thiophene ring, directing electrophilic attacks .

Experimental Design & Data Analysis

Q. What are common pitfalls in designing stability studies for this compound under physiological conditions?

- Methodological Answer : Avoid degradation by:

- pH control : Use buffered solutions (PBS, pH 7.4) to prevent hydrolysis of the ketone group.

- Temperature : Store samples at –80°C with antioxidants (e.g., BHT) to inhibit radical-mediated decay .

- Analytical validation : LC-MS/MS monitors degradation products; compare with synthetic standards .

Q. How can crystallographic data quality be enhanced for low-symmetry or twinned crystals?

- Methodological Answer : For twinned data, use SHELXL’s TWIN/BASF commands to refine twin laws . Improve resolution by:

- Cryocooling : Reduce thermal motion (100 K).

- Data merging : Apply scaling algorithms (SAINT) to weak reflections.

Case studies on benzoselenadiazoles achieved R-factors <5% via iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.